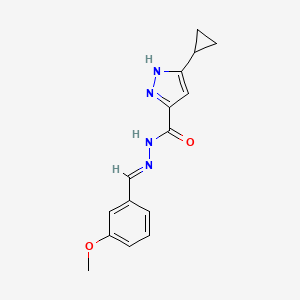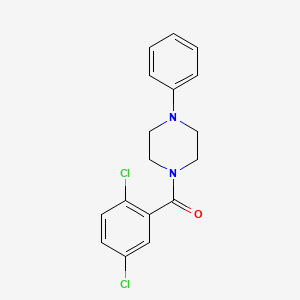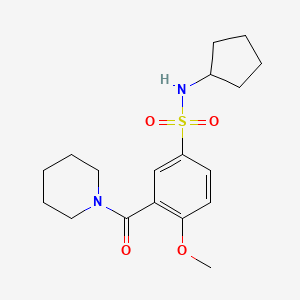![molecular formula C14H18ClNO2 B5522105 1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)
1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.1026065 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Structural and Dynamic Features of Bis[2-(2-furyl)indenyl]zirconium Derivatives : The synthesis of bis[2-(5-methyl-2-furyl)indenyl]zirconium dichloride and its dynamic NMR spectroscopic analysis reveals insights into the conformational isomers and rotational activation energies. Such studies contribute to the understanding of molecular dynamics and the potential for creating complex zirconium-based catalysts for polymerization processes (Dreier et al., 2001).
Antimicrobial Evaluation of Furyl Based Cyanoiminopyrimidines : The synthesis of furyl based cyanoiminopyrimidines showcases the potential of such compounds for antimicrobial applications. The synthesis process and the subsequent evaluation of bacterial and fungal activities indicate the relevance of structurally similar compounds in developing new antimicrobial agents (Vignesh & Ingarsal, 2021).
Photodynamic and Catalytic Properties
- Influence of Pressure on Molecular Packing and Photochemical Properties : This study investigates the effect of pressure on the molecular packing and photochemical properties of chalcone analogs, providing insights into how structural modifications, similar to those in "1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride", can influence photodynamic reactions. Such research has implications for the development of materials with specific photochemical behaviors (Bąkowicz et al., 2015).
Enantioselective Synthesis and Optical Resolution
- Asymmetric Synthesis of (S)-3-chloro-1-phenyl-1-propanol Using Saccharomyces cerevisiae Reductase : The high enantioselectivity in the synthesis of chiral intermediates for antidepressant drugs through microbial reductase activity demonstrates the importance of chirality and enantioselectivity in drug synthesis. This research underscores the significance of understanding and manipulating molecular chirality for pharmaceutical applications, relevant to the synthesis and application of "this compound" (Choi et al., 2010).
Solvent Effects in Chemical Reactions
- Solvent Effects in Hydrodeoxygenation of Furfural-Acetone Aldol Condensation Products : The study on the solvent effects on hydrodeoxygenation processes highlights the impact of solvent choice on reaction outcomes. This is pertinent to the synthesis and processing of compounds like "this compound", as solvent interactions can significantly influence chemical reaction pathways and efficiencies (Ramos et al., 2017).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride” are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods .
Propiedades
IUPAC Name |
1-[(5-phenylfuran-2-yl)methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-11(16)9-15-10-13-7-8-14(17-13)12-5-3-2-4-6-12;/h2-8,11,15-16H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVXNSALJHFPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)
![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)
![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)
![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)
![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)
![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)



![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)
